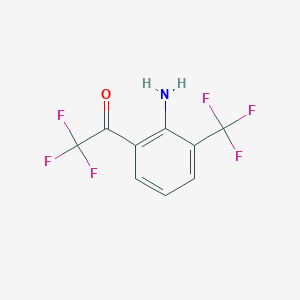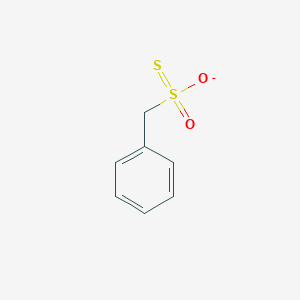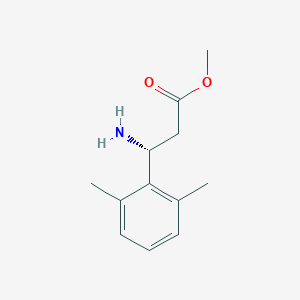
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is particularly notable for its role in the production of ®-Metalaxyl, a fungicide with significant agricultural applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipase enzymes are often used in this process due to their high enantioselectivity and efficiency . The reaction typically occurs in aqueous media with high concentrations of the substrate, and the product is separated through simple extraction procedures.
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzymes to enhance the efficiency and scalability of the process. For example, the esterase from Pseudochrobactrum asaccharolyticum has been used to resolve racemic mixtures of the compound, achieving high conversion rates and enantiomeric excess . This method is environmentally friendly and produces fewer by-products compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections.
Mécanisme D'action
The mechanism of action of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of ®-Metalaxyl, the compound inhibits RNA synthesis in fungi, thereby preventing their growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of the dimethylphenyl group.
Methyl 3-amino-3-(2-methylphenyl)propanoate: A compound with a single methyl group on the phenyl ring.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of ®-Metalaxyl. Its specific structure allows for efficient interaction with enzymes and other molecular targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m1/s1 |
Clé InChI |
DMPGBTICXJTKLZ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)

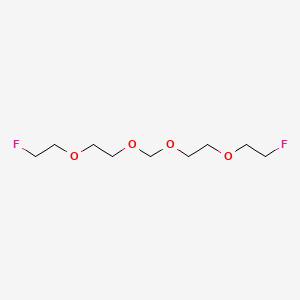
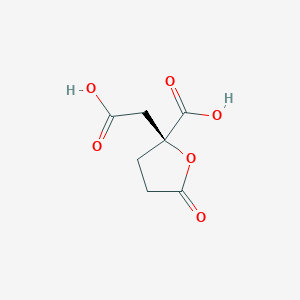
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
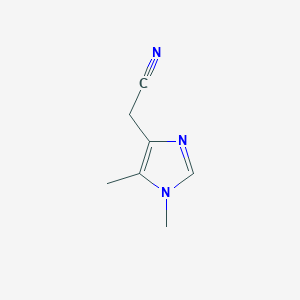
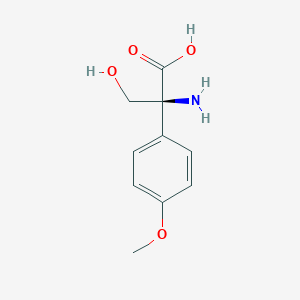

![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
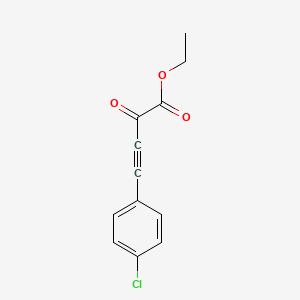
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
